2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide
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Overview
Description
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide is a complex organic compound that features an indole core and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetyl and ethyl groups. The benzodioxepin moiety is then synthesized separately and coupled with the indole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can modify the acetyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the benzodioxepin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with various biomolecules and potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry
Industrially, it may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-acetyl-7-ethyl-1H-indol-1-yl)acetamide
- 2-(3-acetyl-7-ethyl-1H-indol-1-yl)acetic acid
Uniqueness
What sets 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide apart is its combination of the indole core with the benzodioxepin moiety, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide |
InChI |
InChI=1S/C26H30N2O4/c1-4-18-8-6-9-20-21(17(3)29)15-28(26(18)20)16-25(30)27-22(5-2)19-10-11-23-24(14-19)32-13-7-12-31-23/h6,8-11,14-15,22H,4-5,7,12-13,16H2,1-3H3,(H,27,30) |
InChI Key |
ZMJYWFKQXGRKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC(CC)C3=CC4=C(C=C3)OCCCO4)C(=O)C |
Origin of Product |
United States |
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